Amlodipine Maleate,(S)

Description

Overview of 1,4-Dihydropyridines in Medicinal Chemistry

The 1,4-dihydropyridine (B1200194) (DHP) scaffold is a cornerstone in medicinal chemistry, renowned for its wide array of biological and pharmacological activities. nih.govresearchgate.net This class of compounds is most prominently recognized for its role as calcium channel modulating agents, which has led to their extensive use in treating cardiovascular diseases such as hypertension and angina. nih.govresearchgate.netbohrium.com The therapeutic utility of 1,4-DHPs extends beyond cardiovascular applications, with research demonstrating their potential as antibacterial, anticancer, antioxidant, and neuroprotective agents, among other properties. nih.govresearchgate.netrsc.org The versatility of the 1,4-DHP ring has made it a fundamental component in numerous commercially available drugs. nih.govresearchgate.net A key structural feature of many clinically significant DHPs is the presence of a chiral center at the C-4 position of the dihydropyridine (B1217469) ring, which is a critical determinant of their pharmacological activity. bohrium.comresearchgate.net

The Concept of Chirality in Pharmaceutical Compounds and Enantioselective Research

Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. americanpharmaceuticalreview.comnumberanalytics.com In the pharmaceutical realm, this "handedness" is of paramount importance because biological systems, such as enzymes and receptors, are themselves chiral. americanpharmaceuticalreview.comveranova.comrroij.com This inherent chirality in the body leads to stereoselective interactions, meaning that the two enantiomers of a chiral drug can be recognized and processed as distinct substances, potentially resulting in different pharmacological and toxicological effects. nih.govwalshmedicalmedia.com

The recognition that enantiomers can possess different biological activities has spurred extensive enantioselective research. rroij.com This field focuses on the synthesis and analysis of single enantiomers to develop drugs with improved therapeutic profiles. rroij.com The case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, serves as a stark reminder of the potential dangers of marketing racemic mixtures (a 1:1 mixture of enantiomers). numberanalytics.comrsc.org Consequently, regulatory bodies like the FDA have established guidelines encouraging the development of single-enantiomer drugs. veranova.comrsc.org

Enantiomeric Purity and its Rationale in Drug Development

Enantiomeric purity, the measure of the presence of one enantiomer in a sample relative to the other, is a critical factor in modern drug development. americanpharmaceuticalreview.comnih.gov The rationale for pursuing enantiomerically pure drugs is multifaceted. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive, less active, or contribute to adverse effects. numberanalytics.comnih.gov Developing a single, active enantiomer can lead to a more favorable therapeutic index, potentially allowing for lower doses and reducing the metabolic burden on the patient. nih.govrroij.com

The pharmaceutical industry has increasingly shifted towards the development of single-enantiomer drugs over racemic mixtures. americanpharmaceuticalreview.comardena.com This trend is driven by the understanding that isolating the therapeutically beneficial enantiomer can optimize efficacy and minimize risks. americanpharmaceuticalreview.comnumberanalytics.com Achieving high enantiomeric purity is accomplished through methods such as chiral resolution, where enantiomers in a racemic mixture are separated, and asymmetric synthesis, which aims to produce a single enantiomer directly. numberanalytics.comardena.com Regulatory agencies now often require detailed information on the stereochemical composition of new drugs, further emphasizing the importance of enantiomeric purity in ensuring drug safety and efficacy. veranova.com

Historical Context of Amlodipine (B1666008) Enantiomers and the Discovery of (S)-Amlodipine Stereochemistry

Amlodipine, a third-generation dihydropyridine calcium channel blocker, was initially introduced as a racemic mixture for the treatment of hypertension and angina. bhu.ac.innih.gov The amlodipine molecule possesses a chiral center at the 4-position of the dihydropyridine ring, resulting in two enantiomers: (S)-amlodipine and (R)-amlodipine. researchgate.netgoogle.com

Early research into the stereochemistry of amlodipine revealed significant differences in the pharmacological activity of its enantiomers. It was discovered that the (S)-enantiomer is primarily responsible for the calcium channel blocking activity, exhibiting a binding affinity for the receptor that is approximately 1,000 times greater than that of the (R)-enantiomer. nih.govnih.govjapi.org The (R)-isomer, on the other hand, was found to have little to no calcium channel blocking activity. google.com

This discovery prompted further investigation into the potential benefits of administering the single (S)-enantiomer. The development of (S)-amlodipine, also known as levamlodipine, was a direct result of this research. wikipedia.org The rationale was that by isolating the active enantiomer, it would be possible to achieve the desired therapeutic effect with a lower dose, potentially reducing the incidence of adverse effects associated with the racemic mixture. nih.gov The successful chiral resolution of racemic amlodipine, often achieved through the formation of diastereomeric salts with a chiral resolving agent like O,O'-di-p-toluoyl-D-tartaric acid, was a critical step in making enantiomerically pure (S)-amlodipine available for clinical use. bhu.ac.inijcrt.org

Table of Research Findings on (S)-Amlodipine vs. Racemic Amlodipine

| Study/Analysis | Key Finding | Citation |

| Meta-analysis by Liu et al. (2010) | (S)-amlodipine was not significantly different from racemic amlodipine in blood pressure control but was associated with a lower incidence of edema. | researchgate.net |

| Galappatthy et al. (2016) | Triple therapy with (S)-amlodipine showed a significant reduction in the incidence of leg edema compared to therapy with racemic amlodipine. | japi.org |

| SESA Study | (S)-amlodipine was effective in reducing systolic and diastolic blood pressure in patients with hypertension. | japi.org |

| SESA II Study | A high percentage of patients who switched from racemic amlodipine to (S)-amlodipine reported a resolution of pedal edema. | japi.org |

| Pathak et al. (2004) | A 2.5 mg dose of (S)-amlodipine was found to be as effective as a 5 mg dose of racemic amlodipine in treating mild to moderate hypertension. | japi.org |

| Hiremath and Dighe (2002) | A 2.5 mg daily dose of (S)-amlodipine demonstrated a better effect on the lipid profile while maintaining equivalent blood pressure-lowering efficacy to a 5 mg daily dose of racemic amlodipine. | japi.org |

| Kim et al. (2022) | (S)-amlodipine was effective in reducing ambulatory blood pressure in Korean patients with uncontrolled essential hypertension. | japi.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8,17,23H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNOWAJJWCGILX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Elucidation and Structural Characterization of S Amlodipine Maleate

Conformational Analysis and Molecular Geometry

Interatomic Distances and Molecular Flexibility Analysis

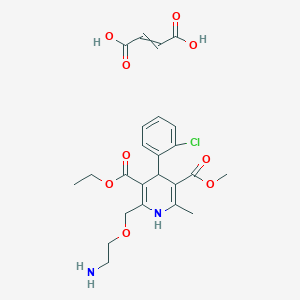

The precise three-dimensional arrangement of (S)-Amlodipine Maleate (B1232345), determined through crystallographic studies, defines its therapeutic interaction with calcium channels. Analysis of this structure provides key interatomic distances—bond lengths and angles—which are fundamental to its stability and reactivity. While a complete crystallographic dataset with specific bond lengths for the maleate salt is not available in the cited literature, the general conformational features have been described.

Solid-State Characterization and Polymorphism

The solid-state properties of an active pharmaceutical ingredient are critical as they influence stability, solubility, and manufacturability. (S)-Amlodipine Maleate exists in multiple crystalline forms, a phenomenon known as polymorphism. google.com Each polymorph possesses a unique internal crystal lattice, resulting in different physicochemical properties. google.com

Single Crystal X-ray Diffraction for Crystalline Forms

Single Crystal X-ray Diffraction (SCXRD) is the definitive analytical technique for elucidating the absolute three-dimensional structure of a crystalline solid. This method involves directing X-rays onto a single, high-quality crystal. The resulting diffraction pattern allows for the calculation of electron density maps, from which the precise positions of each atom in the crystal lattice can be determined.

For a given crystalline form of (S)-Amlodipine Maleate, an SCXRD analysis would yield fundamental crystallographic data, including:

Crystal System: The basic shape of the unit cell (e.g., monoclinic, orthorhombic).

Space Group: The symmetry elements present within the unit cell.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

This information provides an unambiguous fingerprint for a specific polymorphic form and is the foundation for understanding its structure at the atomic level. While various salts of amlodipine (B1666008) have been characterized using this method, specific SCXRD data for (S)-Amlodipine Maleate polymorphs are not detailed in the available search results.

Identification and Characterization of Polymorphic Forms

Several polymorphic forms of amlodipine maleate have been identified and characterized, primarily using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). google.com PXRD is a primary tool for distinguishing between different crystalline forms, as each polymorph produces a unique diffraction pattern. At least three distinct forms, designated Form I, Form II, and an anhydrate crystalline form, have been described in patent literature. google.comgoogle.com

These forms are identified by the characteristic peaks in their X-ray powder diffraction patterns, expressed as 2θ angles.

| 2θ Angle [°] (Form I) | 2θ Angle [°] (Form II) | 2θ Angle [°] (Anhydrate Form) |

| 4.459 | 4.421 | 8.70 |

| 8.871 | 8.851 | 11.66 |

| 10.593 | 10.147 | 13.04 |

| 11.160 | 11.421 | 13.28 |

| 11.488 | 12.032 | 15.52 |

| 12.700 | 12.644 | 16.34 |

| 13.296 | 13.071 | 16.74 |

| 13.590 | 13.297 | 17.42 |

| 15.694 | 13.490 | 18.26 |

| 17.730 | 14.435 | 18.82 |

| 18.156 | 14.838 | 19.22 |

| 18.608 | 15.655 | 22.10 |

| 19.208 | 17.052 | 22.42 |

| 19.772 | 17.561 | 23.08 |

| 20.126 | 18.072 | 23.76 |

| 20.908 | 18.611 | 24.70 |

| 21.523 | 19.186 | 26.14 |

| 21.964 | 19.692 | 27.08 |

| 22.985 | 20.078 | 28.36 |

| 23.687 | 21.237 | 28.98 |

| 24.584 | 21.958 | 30.20 |

| 25.085 | 22.912 | 35.22 |

| 25.538 | 23.536 | 37.18 |

| 26.269 | 24.191 | |

| 26.753 | 24.493 | |

| 27.504 | 25.058 | |

| 28.095 | 25.932 | |

| 29.972 | 26.264 | |

| 30.433 | 26.717 | |

| 31.175 | 27.250 | |

| 31.824 | 28.051 | |

| 32.671 | 29.778 | |

| 33.564 | 31.728 | |

| 34.132 | 33.512 | |

| 36.223 | 33.987 | |

| 37.836 | 35.233 | |

| 38.776 | 37.085 | |

| 39.914 | 40.536 |

Data sourced from patent literature. google.comgoogle.com

The anhydrate form is also characterized by a melting point ranging from 165 to 170 °C. google.com The existence of these different forms highlights the importance of controlling crystallization conditions during manufacturing to ensure the desired, most stable polymorph is produced.

Molecular Recognition at Crystal Interfaces and Crystal Morphology

The external shape, or morphology, of a crystal is a direct consequence of the arrangement of molecules within its lattice and the varying growth rates of its different faces. This process is governed by molecular recognition at the crystal's interfaces with its surrounding medium (e.g., a solvent).

Polymorphism is influenced by the ability of a molecule to adopt different conformations or to form different intermolecular interactions, particularly hydrogen bonds. google.com In the case of (S)-Amlodipine Maleate, the crystal lattice is built from specific, repeating interactions between the (S)-amlodipine cation and the maleate anion. These interactions, which include hydrogen bonding and van der Waals forces, are not uniform in all directions. Crystal faces that exhibit stronger or more numerous intermolecular bonds tend to be more stable and grow more slowly. Conversely, faces with weaker surface interactions grow faster. This anisotropic growth results in the final, characteristic morphology of the crystal. By understanding these interactions at a molecular level, it is possible to predict or even control crystal morphology.

Synthesis and Chiral Resolution of S Amlodipine Maleate

Strategies for Enantioselective Synthesis

The development of stereoselective synthesis methods for 1,4-dihydropyridines (1,4-DHPs) is a major focus in medicinal chemistry to avoid the production of racemic mixtures. researchgate.netmdpi.com These strategies aim to create the desired chiral center at the C4 position of the dihydropyridine (B1217469) ring with a specific stereochemistry directly.

The classical Hantzsch synthesis, a common method for producing 1,4-DHPs, typically results in a racemic mixture of unsymmetrical derivatives like amlodipine (B1666008). researchgate.netmdpi.com To overcome this, asymmetric synthesis approaches are employed to produce enantiomerically enriched 1,4-DHPs. These methods are considered highly promising for delivering practical and widely applicable routes to chiral DHPs. researchgate.net While many medications based on 1,4-DHP are sold as racemic mixtures, it is well-established that for compounds like amlodipine, the (S)-enantiomer is more active. researchgate.net Enantiopure 1,4-DHPs can be obtained through various methods, including stereoselective synthesis, which is often preferred over resolution techniques that can be expensive or experimentally challenging. researchgate.net

One established strategy for achieving enantioselectivity is the use of chiral auxiliaries. researchgate.netmdpi.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. biosynth.com In the context of 1,4-DHP synthesis, a chiral auxiliary can be attached to one of the precursor molecules. The steric hindrance provided by the auxiliary directs the reactants to form one diastereomer preferentially. biosynth.com After the chiral center is established, the auxiliary is removed, yielding the enantiomerically enriched product. Methodologies have been developed over the years that utilize stereoselective synthesis with chiral auxiliaries and chiral cyclocondensation partners to produce enantiopure 1,4-dihydropyridines. researchgate.netmdpi.com For instance, the Schöllkopf methodology involves the diastereoselective alkylation of a masked glycine (B1666218) using a chiral auxiliary derived from an amino acid like L-valine to produce optically pure α-amino acids. biosynth.com Similar principles are applied in the synthesis of other chiral molecules.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral 1,4-dihydropyridines. researchgate.netmdpi.com This approach utilizes small organic molecules as catalysts to induce enantioselectivity. Significant progress has been made in developing organocatalytic methods that hold great promise for the practical synthesis of pharmacologically important 1,4-dihydropyridine-3,5-dicarboxylates. researchgate.net

Several types of organocatalytic systems have been successfully applied:

Brønsted Acid Catalysis : Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been used to catalyze the synthesis of 1,4-DHPs. mdpi.com The mechanism often involves the formation of an α,β-unsaturated imine that is activated through hydrogen bonding with the catalyst, which then undergoes a nucleophilic addition. mdpi.com

Iminium Catalysis : The use of chiral amines to form iminium ions with one of the reactants is another effective strategy. researchgate.net This approach has been used in the one-pot synthesis of substituted 1,4-dihydropyridine-Hantzsch ester analogues. researchgate.net

Dual Catalysis : Some methods employ a combination of catalytic modes to achieve high enantioselectivity. scispace.com

These organocatalytic methods represent a significant advancement over metal catalysis for certain transformations, providing access to unsymmetrical and stereochemically defined 1,4-DHPs. scispace.com The development of these reactions is crucial for producing optically active compounds like (S)-Amlodipine more efficiently. mdpi.com

| Catalyst Type | Example | Application | Ref |

| Brønsted Acid | BINOL-derived phosphoric acid (TRIP) | Asymmetric synthesis of fused 1,4-DHPs and 1,4-DHP-3,5-dicarboxylates. | mdpi.com |

| Aminocatalysis | Chiral amines (e.g., Cinchonidine-derived) | Iminium-catalyzed one-pot synthesis of 1,4-DHP analogues. | researchgate.net |

| (Thio)urea | (S,S)-dimethylaminocyclohexyl-squaramide | Enantioselective Friedel–Crafts reactions. | mdpi.com |

Chiral Resolution Techniques for Amlodipine Enantiomers

Chiral resolution remains a widely used, cost-effective, and operationally simple method for producing pure enantiomers on a large scale, often without the need for extreme conditions or expensive reagents. bhu.ac.in This involves separating a racemic mixture into its individual enantiomers.

The most effective method for the chiral resolution of amlodipine is through the formation of diastereomeric salts. ijcrt.org This classical resolution technique involves reacting the racemic amlodipine base with a chiral resolving agent, which is typically a chiral acid. bhu.ac.inrsc.org This reaction forms two diastereomeric salts, which have different physical properties, such as solubility. These differences allow for their separation by methods like fractional crystallization. rsc.orgnih.gov After separation, the desired enantiomer is recovered from its diastereomeric salt.

A variety of chiral resolving agents have been employed for the resolution of amlodipine, with tartaric acid and its derivatives being particularly successful. bhu.ac.inmdpi.comgoogle.com One of the most efficient resolving agents is O,O'-di-p-toluoyl-D-tartaric acid. bhu.ac.inijcrt.org This agent reacts with racemic amlodipine to form diastereomeric salts that can be separated to yield (S)-amlodipine with high enantiomeric purity, often exceeding 99% enantiomeric excess (ee). ijcrt.org

The process generally involves reacting racemic amlodipine with the chiral resolving agent in a suitable solvent system. bhu.ac.in For example, reacting racemic amlodipine with O,O'-di-p-toluoyl-D-tartaric acid in a solvent mixture like acetonitrile (B52724)/isopropanol (B130326) can lead to the precipitation of the (S)-amlodipine diastereomeric salt. bhu.ac.in Subsequently, treating the separated diastereomeric salt with a base liberates the enantiomerically pure (S)-amlodipine. bhu.ac.ingoogle.com

Research has shown that process parameters such as the choice of solvent, temperature, and pH are crucial for optimizing the efficiency of the enantioselective separation. ijcrt.org For instance, a novel resolving system using natural L-tartaric acid in dimethylformamide (DMF) with a specific percentage of water was developed to preferentially crystallize the (S)-form of amlodipine tartrate, achieving over 99% purity. acs.org

| Resolving Agent | Solvent System | Outcome | Ref |

| O,O'-di-p-toluoyl-D-tartrate | Acetonitrile/Isopropanol | Effective separation of (S)-amlodipine. | bhu.ac.in |

| L-tartaric acid | DMF/Water (15%) | Preferential crystallization of (S)-amlodipine tartrate (99% ee). | mdpi.comacs.org |

| D-tartaric acid | Dimethyl sulphoxide (DMSO) | Precipitation of a DMSO solvate of a D-tartrate salt of S-(-)-amlodipine. | google.comresearchgate.net |

| O,O'-dibenzoyl-D-tartaric acid | Isopropanol | Formation of (S)-amlodipine dibenzoyl tartrate salt. | google.com |

Diastereomeric Salt Formation

Optimization of Crystallization Conditions for Enantioselective Efficiency

The efficiency of separating amlodipine enantiomers through diastereomeric salt crystallization is highly dependent on the optimization of crystallization conditions. Research has focused on manipulating solvent systems, temperature, and the presence of additives to maximize enantioselective efficiency.

A key innovation involves the strategic selection of the solvent medium. While dimethyl sulfoxide (B87167) (DMSO) has been traditionally used, studies have shown that dimethylformamide (DMF) can invert the preferential crystallization when using L-tartaric acid, leading directly to the precipitation of the (S)-amlodipine tartrate salt. researchgate.netacs.org The optimization of this process by adjusting the water percentage in DMF has been shown to ensure consistent purity of S-amlodipine, often exceeding 99%. researchgate.netacs.org Another effective solvent system employs a mixture of acetonitrile and isopropanol, typically in a 1:9 v/v ratio, for the resolution with tartaric acid derivatives. bhu.ac.in

Further refinement of this method includes the use of solvate-forming solvents and achiral co-crystal formers. Solvents such as dimethylformamide (DMF), dimethylacetamide (DMAC), and dimethyl sulfoxide (DMSO) can be incorporated into the crystal structure of the diastereomeric salts. nih.gov Similarly, achiral reagents like urea (B33335) and thiourea (B124793) can act as co-crystal formers. nih.gov The structural similarity between these additives and the solvents can enable a more effective fractional separation of the diastereomers. nih.gov

Table 1: Optimized Crystallization Conditions for Amlodipine Resolution

| Resolving Agent | Solvent System | Key Optimization Parameter | Outcome | Source |

|---|---|---|---|---|

| L-Tartaric Acid | Dimethylformamide (DMF) | Adjustment of water percentage | Preferential crystallization of (S)-Amlodipine Tartrate; >99% purity | researchgate.netacs.org |

| O,O'-Di-p-toluoyl-tartaric acid | Acetonitrile/Isopropanol (1/9 v/v) | Solvent Ratio | Efficient production of the diastereomeric salt | bhu.ac.in |

| (R,R)-Tartaric Acid | DMF, DMAA, or DMSO | Use of solvate-forming solvents and achiral co-crystal formers (urea) | Enhanced fractional separation of diastereomers | nih.gov |

| L-Tartaric Acid | Dimethylacetamide (DMAC) | Use of co-solvents (methylene chloride, n-hexane) for precipitation | Isolation of S-(−)-amlodipine-hemi-L-tartrate-DMAC solvate with 98.9% ee | google.com |

Use of Tartaric Acids (e.g., L(+)-Tartaric Acid, D(-)-Tartaric Acid) for Resolution

Classical resolution via diastereomeric salt formation is a cornerstone of industrial-scale production of (S)-amlodipine. This method utilizes chiral resolving agents, with tartaric acid and its derivatives being the most prominent. The process relies on the reaction between racemic amlodipine base and a single enantiomer of a chiral acid. This creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (such as solubility), allowing them to be separated by fractional crystallization.

The choice of tartaric acid enantiomer and the solvent system is critical as it dictates which amlodipine enantiomer will preferentially crystallize.

L(+)-Tartaric Acid: When natural L-tartaric acid is used in dimethyl sulfoxide (DMSO), the R-amlodipine-tartrate salt preferentially crystallizes. acs.org However, by switching the solvent to dimethylformamide (DMF) or dimethylacetamide (DMAC), L-tartaric acid can be used to preferentially crystallize the S-form of amlodipine tartrate directly from the reaction mixture. researchgate.netacs.orggoogle.com

D(-)-Tartaric Acid: The use of the unnatural and more expensive D(-)-tartaric acid in DMSO was initially required to crystallize the S-amlodipine-tartrate. researchgate.netacs.org A process utilizing D(-)-Tartaric acid in isopropyl alcohol has also been developed. wisdomlib.org

Tartaric Acid Derivatives: Modified tartaric acids, such as O,O'-di-p-toluoyl-D-tartaric acid and O,O'-di-p-toluoyl-L-tartaric acid, are highly effective resolving agents. bhu.ac.in O,O-di-p-toluoyl-D-tartrate has been shown to be particularly efficient for separating (S)-amlodipine, achieving an enantiomeric excess (ee) greater than 99%. ijcrt.org Another derivative, D-diisopropyl tartrate, has also been identified as a potent chiral selector. nih.gov

A novel tandem resolution method has been developed where racemic amlodipine is reacted with just 0.25 molar equivalents of (R,R)-tartaric acid, allowing for the separation of both enantiomers with high enantiomeric excess using the same resolving agent. nih.gov

Table 2: Research Findings on Tartaric Acid-Based Resolution of Amlodipine

| Resolving Agent | Solvent | Isolated Diastereomer/Enantiomer | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|

| L-Tartaric Acid | Dimethylacetamide (DMAC) | S-(−)-amlodipine-hemi-L-tartrate-DMAC solvate | 98.9% | google.com |

| O,O'-di-p-toluoyl-D-tartrate | Not Specified | (S)-Amlodipine | >99% | ijcrt.org |

| L-Tartaric Acid | Dimethylformamide (DMF) with adjusted water % | S-Amlodipine Tartrate | +99% | researchgate.netacs.org |

| D(-)-Tartaric Acid / Urea | Isopropyl Alcohol | S-(-)-Amlodipine | Not Specified | wisdomlib.org |

Kinetic Resolution Strategies (e.g., Enzyme-Catalyzed)

Kinetic resolution is an alternative strategy for separating enantiomers. This technique relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, converting it to a new product, while the unreacted, slower-reacting enantiomer is left behind in high enantiomeric purity. A significant limitation of standard kinetic resolution is a maximum theoretical yield of 50% for the desired enantiomer.

Enzyme-catalyzed reactions are a prominent method for the kinetic resolution of chiral compounds. nih.gov Lipases, in particular, have been investigated for their ability to selectively catalyze reactions like hydrolysis or transesterification on one enantiomer of a racemic mixture. mdpi.com For instance, research has shown that lipases such as those from Candida can be used for the kinetic resolution of amlodipine. rsc.org

To overcome the 50% yield limitation, dynamic kinetic resolution (DKR) can be employed. This powerful strategy combines the kinetic resolution with an in situ racemization of the faster-reacting substrate. nih.gov This continuous conversion of the unwanted enantiomer into the desired one allows for a theoretical yield of up to 100%. nih.gov

Preparative Chiral Chromatography

Preparative chiral chromatography is a powerful, albeit often more costly, technique for separating enantiomers on a large scale. whiterose.ac.uk This method uses a column packed with a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus elute separately.

Various CSPs have been proven effective for amlodipine separation. These include polysaccharide-based columns, such as the Chiralcel OJ column, which have demonstrated high resolution. whiterose.ac.uk Other effective CSPs include those based on cyclodextrin (B1172386) derivatives or macrocyclic glycopeptide antibiotics. ijcrt.orgresearchgate.net For example, a Daicel CROWNPAK CR(+) column, which contains a crown ether coated onto a silica (B1680970) support, has been used for effective chiral separation. researchgate.net

For industrial-scale applications, more advanced techniques like simulated moving bed (SMB) chromatography are employed. SMB is a continuous purification process that offers higher throughput and lower solvent consumption compared to traditional batch chromatography, making it more economically viable for producing large quantities of a single enantiomer. rsc.org

Process Chemistry Innovations for (S)-Amlodipine Salt Formation

Once the (S)-amlodipine free base is isolated with high chiral purity, it is converted into a stable, pharmaceutically acceptable salt. The process chemistry behind this salt formation is critical for ensuring the final product's quality, stability, and suitability for formulation.

Reaction of (S)-Amlodipine Base with Pharmaceutically Acceptable Acids (e.g., Maleic Acid, Benzene (B151609) Sulfonic Acid)

The formation of (S)-Amlodipine maleate (B1232345) involves a straightforward acid-base reaction. The (S)-amlodipine free base is reacted with maleic acid in a suitable solvent. googleapis.comquickcompany.in Similarly, other pharmaceutically acceptable salts can be formed by reacting the base with the corresponding acid, such as benzene sulfonic acid to form the widely used (S)-amlodipine besylate. google.comgoogle.comgoogle.com Other acids used to form salts include succinic acid and p-toluene sulfonic acid. google.comgoogle.com

The process typically involves dissolving the (S)-amlodipine base in a solvent and adding a solution of the acid. google.com To ensure complete conversion and drive the reaction, a slight molar excess of the acid (e.g., 1.01 to 1.25 times the molar amount of amlodipine) may be used. google.com The resulting salt then precipitates from the solution and is isolated by filtration. google.comgoogle.com

Role of Organic Solvents and pH Control in Salt Formation

The choice of solvent and strict control of pH are paramount during the salt formation step. These parameters directly influence the reaction rate, yield, purity, and crystalline form of the final salt.

Organic Solvents: A variety of organic solvents are used for the salt formation reaction, including alcohols like ethanol, methanol (B129727), and isopropanol (2-propanol). google.comgoogle.com The solubility of both the free base and the final salt in the chosen solvent system is a key consideration. In some processes, the salt is precipitated by adding water or another anti-solvent to the organic reaction mixture, which reduces the salt's solubility and forces it to crystallize. google.comgoogle.com For instance, (S)-amlodipine besylate can be prepared in isopropanol, with the subsequent addition of distilled water causing the salt to separate. google.com

pH Control: Maintaining the correct pH during the reaction is crucial, particularly for the formation of amlodipine maleate. The pH must be kept in a controlled acidic range, typically between 4.5 and 6.5. google.com If the pH is too high (above 7), the reaction may be incomplete. Conversely, if the pH drops too low (below 4.5), the formation of undesirable side products, such as amlodipine aspartate, can occur. google.com The pKa of amlodipine's primary amine is approximately 8.6-9.1, meaning it is readily protonated in an acidic environment to form the salt. researchgate.netscielo.br

Table 3: Process Conditions for (S)-Amlodipine Salt Formation

| Salt | Acid | Solvent(s) | Key Process Controls | Source |

|---|---|---|---|---|

| Maleate | Maleic Acid | Ethanol, Methanol, Isopropanol, Water | pH maintained between 4.5 - 6.5; Molar excess of acid | google.com |

| Besylate | Benzene Sulfonic Acid | Isopropanol, Ethanol, Methanol | Temperature ~20°C; Addition of water to precipitate salt | google.comgoogle.com |

| Besylate | Benzene Sulfonic Acid | Water | Temperature heated to 55-65°C, then cooled for crystallization | epo.org |

Optimization of Yield and Enantiomeric Purity in Manufacturing Processes

The industrial production of (S)-Amlodipine Maleate necessitates rigorous optimization of manufacturing processes to maximize product yield and ensure high enantiomeric purity. The critical step in achieving this is the efficient resolution of the racemic amlodipine base into its constituent enantiomers, as the (S)-enantiomer holds the desired pharmacological activity. ijcrt.orgscielo.br Research and process development have largely concentrated on diastereomeric salt crystallization and chromatographic techniques, with a focus on optimizing various reaction parameters to develop cost-effective and scalable methods. bhu.ac.inacs.org

Diastereomeric Salt Resolution

The most prevalent and industrially viable method for obtaining enantiomerically pure (S)-amlodipine is through the formation of diastereomeric salts using a chiral resolving agent. ijcrt.orgbhu.ac.in This technique leverages the different physicochemical properties, such as solubility, of the resulting diastereomers, allowing for their separation by crystallization. rsc.org

Influence of Resolving Agent and Solvent System

The choice of resolving agent and the solvent system are paramount for achieving high resolution efficiency. While various chiral acids can be used, derivatives of tartaric acid are commonly employed. bhu.ac.inepo.org For instance, O,O'-di-p-toluoyl-D-tartaric acid has proven to be a highly effective resolving agent for separating (S)-amlodipine, capable of delivering enantiomeric excess (ee) values greater than 99%. ijcrt.org

Initially, methods often required the use of unnatural and more expensive D-tartaric acid to preferentially crystallize the (S)-amlodipine-tartrate salt, particularly when using dimethyl sulfoxide (DMSO) as the solvent. acs.org However, subsequent process optimization has led to the development of novel systems that utilize the less expensive, naturally occurring L-tartaric acid. acs.orgepo.org A significant breakthrough was the use of dimethylformamide (DMF) as the solvent, which, in contrast to DMSO, allows for the direct and preferential crystallization of the (S)-form of amlodipine tartrate with L-tartaric acid. acs.org

Further enhancements in purity and yield have been achieved by modulating the solvent composition, specifically by creating a binary solvent system of DMF and a co-solvent, such as water. google.comgoogle.com The addition of water to DMF was found to significantly improve the optical purity of the resulting (S)-amlodipine solvate to levels greater than 95%. google.com The optimization of the water percentage in DMF is crucial for ensuring consistent purity (+99%) and satisfactory resolution efficiency. acs.org

The table below illustrates the impact of solvent composition on the yield and optical purity of (S)-Amlodipine-L-hemitartrate DMF solvate.

Table 1: Effect of Water as a Co-solvent in DMF on (S)-Amlodipine Resolution Data derived from experiments using (RS)-Amlodipine and L-tartaric acid.

| Co-solvent (% in DMF, v/v) | Reaction Time (hours) | Yield (%) | Optical Purity (% ee) | Reference |

|---|---|---|---|---|

| None | - | 96.25 | 76.00 | google.com |

| Water (15%) | 1.5 | - | 98.69 | google.com |

| Water (20%) | 4 | - | 99.00 | google.com |

Process Parameter Optimization

Beyond the solvent and resolving agent, other process parameters such as temperature, reaction time, and reactant ratios are critical. The resolution process is typically carried out at ambient temperatures, ranging from 24°C to 28°C, to ensure optimal crystallization and purity. google.comgoogle.com The dilution of the reaction mixture also plays a role, with a dilution of 9 to 13 times that of the racemic amlodipine base being preferable. google.com The subsequent conversion of the purified (S)-amlodipine tartrate salt to (S)-Amlodipine Maleate is achieved by treatment with a base to liberate the (S)-amlodipine free base, followed by a reaction with maleic acid in an acidic environment. bhu.ac.ingoogle.com

Chromatographic and Other Separation Techniques

While diastereomeric crystallization is common for large-scale production, other advanced techniques are employed for both analytical quantification of enantiomeric purity and for separation. ijcrt.orgrsc.org

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful tool for determining the optical purity of (S)-amlodipine. bhu.ac.in Method development focuses on the selection of the chiral stationary phase (CSP) and the mobile phase composition to achieve optimal separation of the enantiomers. nih.gov For instance, cellulose-based CSPs, such as cellulose (B213188) tris(4-chloro-3-methylphenylcarbamate), have demonstrated high enantioresolution. nih.gov The concentration of additives like formic acid in the mobile phase can influence not only the resolution but also the elution order of the enantiomers. nih.gov

Capillary Electrophoresis (CE)

Capillary electrophoresis, using cyclodextrins as chiral selectors, is another effective method for the enantioseparation of amlodipine. scielo.brnih.gov Optimization of CE methods involves adjusting several factors, including the type and concentration of the cyclodextrin, the pH and concentration of the buffer, temperature, and applied voltage. scielo.br Studies have shown that carboximethyl-β-CD can be an effective chiral selector, with optimized conditions providing baseline separation of the enantiomers in under 5 minutes. scielo.br

The table below summarizes the optimized conditions for one such CE method.

Table 2: Optimized Parameters for Capillary Electrophoresis Separation of Amlodipine Enantiomers

| Parameter | Optimized Value | Reference |

|---|---|---|

| Chiral Selector | 15 mM Carboximethyl-β-CD (CM-β-CD) | scielo.br |

| Buffer | 25 mM Phosphate (B84403) Buffer | scielo.br |

| Buffer pH | 9.0 | scielo.br |

| Temperature | 15 °C | scielo.br |

| Voltage | +25 kV | scielo.br |

| Resolution (Rs) | 2.65 | scielo.br |

Advanced Analytical Methodologies for S Amlodipine Maleate

Chiral Separation by Chromatography

Chromatographic techniques are paramount in the successful separation of amlodipine (B1666008) enantiomers. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most prominently utilized methods, each offering distinct advantages in achieving enantiomeric resolution.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC stands as a cornerstone for the enantioseparation of amlodipine. The development of effective HPLC methods involves the careful selection of chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal separation.

The choice of a chiral stationary phase is a critical factor in direct chiral HPLC separations. A variety of CSPs have been successfully employed for the resolution of amlodipine enantiomers.

Crown Ether: A Daicel CROWNPAK CR(+) column, which contains a (3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6-ether coated on a reversed-phase silica (B1680970) support, has been utilized for the separation and quantification of S(-)-amlodipine. researchgate.net An effective mobile phase for this separation consists of aqueous acidic 70% perchloric acid (pH 2.0) and methanol (B129727) in a 95:5 (v/v) ratio, with a flow rate of 0.8 mL/min and UV detection at 238 nm. researchgate.net

Ovomucoid (OVM): Ovomucoid-based columns, such as the Ultron ES-OVM, are effective for the chiral separation of amlodipine. researchgate.netactamedicamarisiensis.ro Optimal separation can be achieved using a mobile phase of 80% sodium phosphate (B84403) (Na2HPO4) at 10 mM and a pH of 5.0, combined with 20% acetonitrile (B52724) (ACN). researchgate.net An isocratic elution at a flow rate of 1 ml/min results in retention times of less than 10 minutes for both isomers. researchgate.net Specifically, the retention time for (S)-Amlodipine is approximately 4.63 minutes, and for (R)-Amlodipine, it is about 5.54 minutes, achieving a resolution of 5.51. researchgate.net Another method using an OVM chiral column employed a mobile phase of phosphate buffer and acetonitrile for the enantiopurity quantitation of S-Amlodipine. actamedicamarisiensis.roresearchgate.net

Polysaccharide-Based: These are the most widely used CSPs for amlodipine enantioseparation.

Lux Cellulose-4: This cellulose-based CSP has demonstrated baseline chromatographic separation of (R) and (S) enantiomers of amlodipine. sciex.com A method using a Lux Cellulose-4 column with a mobile phase of acetonitrile, ethanol, and diethylamine (B46881) (92:8:0.2% v/v/v) at a flow rate of 1.2 mL/min achieved separation within 8 minutes. researchgate.net

Cellulose (B213188) Tris(4-chloro-3-methylphenylcarbamate): Also known as Sepapak 4, this novel polysaccharide-based CSP has been evaluated for the chiral separation of amlodipine and its two impurities. nih.gov In nano-LC, a mobile phase of ACN/water (90:10, v/v) containing 15 mM ammonium (B1175870) borate (B1201080) at pH 10.0 allowed for the chiral separation. nih.gov

Chiralcel OD-RH and Chiralpak IA: These are other examples of polysaccharide-based CSPs that have been applied to amlodipine separation.

Lux-2 (Cellulose based): A study utilized a Lux-2 chiral column with a mobile phase of Acetonitrile: Triethylamine: Acetic acid (100: 0.1: 0.2 % v/v/v) at a flow rate of 1.0 ml/min. The chromatographic run time was less than 7.0 minutes, with the R-form eluting at 5.87 minutes and the S-form at 6.79 minutes. researchgate.netajpamc.com

Table 1: HPLC Chiral Stationary Phases for (S)-Amlodipine Maleate (B1232345) Separation

| Chiral Stationary Phase | Example Column | Typical Mobile Phase Composition | Detection |

|---|---|---|---|

| Crown Ether | Daicel CROWNPAK CR(+) | Aqueous HClO4 (pH 2.0) : Methanol (95:5 v/v) | UV at 238 nm |

| Ovomucoid (OVM) | Ultron ES-OVM | 10 mM Na2HPO4 (pH 5.0) : Acetonitrile (80:20 v/v) | Not Specified |

| Polysaccharide-Based (Lux Cellulose-4) | Lux Cellulose-4 | Acetonitrile : Ethanol : Diethylamine (92:8:0.2% v/v/v) | UV at 240 nm |

| Polysaccharide-Based (Cellulose Tris(4-chloro-3-methylphenylcarbamate)) | Sepapak 4 | Acetonitrile : Water (90:10, v/v) with 15 mM ammonium borate (pH 10.0) | Not Specified |

| Polysaccharide-Based (Lux-2) | Lux C-2 | Acetonitrile : Triethylamine : Acetic acid (100:0.1:0.2 % v/v/v) | PDA |

An alternative to using expensive chiral stationary phases is the use of chiral mobile phase additives with an achiral column. A rapid and sensitive method was developed for the chiral separation of amlodipine racemate on an achiral WondaSil C18 column. rsc.org This was achieved by using dual chiral mobile phase additives: 7.5 mmol L−1 sulfobutylether-β-cyclodextrin (SBE-β-CD) and 0.3 mmol L−1 polyethylene (B3416737) glycol-20000 (PEG-20M) in a methanol–water (45:55 v/v, pH 2.5) mobile phase. rsc.org This method separated the enantiomers within 16 minutes. rsc.org

Reversed-phase HPLC is a common technique for determining the enantiomeric purity of (S)-Amlodipine. For instance, a direct chiral RP-HPLC-PDA method was developed using a Lux-2 chiral column. researchgate.netajpamc.com The mobile phase consisted of Acetonitrile: Triethylamine: Acetic acid (100: 0.1: 0.2 % v/v/v) at a flow rate of 1.0 ml min-1. researchgate.netajpamc.com This method demonstrated good linearity over a concentration range of 1.0-5.0 μg ml-1 for both S- and R-Amlodipine, with a limit of detection of 1.57 ng/mL for S-Amlodipine. researchgate.net

Nano-LC has been employed for the chiral separation of amlodipine and its impurities using a cellulose tris(4-chloro-3-methylphenylcarbamate) stationary phase. nih.gov A mobile phase of ACN/water (90:10, v/v) with 15 mM ammonium borate at pH 10.0 was used. While this method could separate the enantiomers of amlodipine and its two impurities, it was not able to resolve all three pairs of enantiomers in a single run. nih.gov

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC)

Capillary electrophoresis offers advantages such as high separation efficiency, low consumption of samples and reagents, and rapid method development. scielo.br

For the chiral separation of amlodipine, various cyclodextrins (CDs) are commonly used as chiral selectors in the background electrolyte (BGE). scielo.brmdpi.com An optimized CE method utilized a 25 mM phosphate buffer at pH 9.0 with 15 mM carboxymethyl-β-CD (CM-β-CD) as the chiral selector. scielo.br This method achieved baseline separation of the amlodipine enantiomers in under 5 minutes. scielo.br In another study, optimal CE conditions were found to be a buffer solution of 25 mM phosphoric acid (H3PO4) at pH 3.0 with 20 mM α-CD as the chiral selector, at a capillary temperature of 15°C. researchgate.net This resulted in migration times of 8.15 minutes for (S)-Amlodipine and 8.45 minutes for (R)-Amlodipine. researchgate.net Maltodextrin has also been successfully used as a chiral selector in capillary electrokinetic chromatography (cEKC) for amlodipine enantioseparation. mdpi.com

Capillary Electrochromatography (CEC) combines the high separation efficiency of CE with the selectivity of HPLC. When CEC was performed under the same conditions as a nano-LC method using a cellulose tris(4-chloro-3-methylphenylcarbamate) stationary phase, it demonstrated better enantioresolution and higher separation efficiencies for each compound, allowing for the simultaneous separation of the three pairs of enantiomers. nih.gov

Table 2: Capillary Electrophoresis Conditions for (S)-Amlodipine Maleate Separation

| Chiral Selector | Background Electrolyte (BGE) | Temperature | Voltage | Analysis Time |

|---|---|---|---|---|

| 15 mM Carboxymethyl-β-CD (CM-β-CD) | 25 mM Phosphate buffer (pH 9.0) | 15 °C | +25 kV | < 5 minutes |

| 20 mM α-CD | 25 mM H3PO4 (pH 3.0) | 15 °C | Not Specified | ~8-9 minutes |

| Maltodextrin | Phosphate buffer (pH 2.0-4.0) | Not Specified | 15-20 kV | ~8-20 minutes |

Cyclodextrin (B1172386) Derivatives as Chiral Selectors (e.g., α-CD, β-CD, Hydroxypropyl-β-CD, Carboxymethyl-β-CD)

Cyclodextrins (CDs) are the most widely used chiral selectors in CE for the enantioseparation of pharmaceutical compounds, including amlodipine. researchgate.net Their toroidal structure allows them to form inclusion complexes with guest molecules, and stereoselective interactions can occur, leading to the separation of enantiomers. Various native and derivatized cyclodextrins have been screened to achieve optimal chiral discrimination of amlodipine enantiomers.

Stereoselective interactions have been observed with several cyclodextrins, including:

Neutral Cyclodextrins : α-Cyclodextrin (α-CD), β-Cyclodextrin (β-CD), and derivatized neutral CDs like Hydroxypropyl-β-CD (HP-β-CD) have shown chiral recognition capabilities, typically over a pH range of 2.5 to 5.0. scielo.brnih.gov HP-β-CD, in particular, has been effectively used for the enantioseparation of amlodipine. researchgate.netresearchgate.net

Ionizable Cyclodextrins : Anionic derivatives such as Carboxymethyl-β-CD (CM-β-CD) and Sulfobutylether-β-CD (SBE-β-CD) are effective over a pH range of 7.0 to 9.0. scielo.brscielo.br CM-β-CD is particularly noted for its selectivity toward positively charged analytes like amlodipine, providing enhanced recognition sites for chiral separation. scielo.brscielo.br Depending on the pH of the background electrolyte (BGE), CM-β-CD can be uncharged (below pH 5.0) or negatively charged (above pH 5.0), which influences its interaction with the analyte. scielo.brscielo.br

The selection of the appropriate cyclodextrin and its concentration is a critical first step in method development. In one study, a comprehensive screening of various CDs identified CM-β-CD as the optimal selector for amlodipine enantiomers. scielo.br Another study found randomly methylated β-CD (RAMEB) to be highly effective. nih.govnih.gov The table below summarizes the performance of different CD derivatives in the chiral separation of amlodipine enantiomers via capillary electrophoresis.

Table 1: Performance of Various Cyclodextrin Derivatives in Amlodipine Enantioseparation

| Chiral Selector | Concentration (mM) | pH | Resolution (R) | Separation Factor (α) | Reference |

|---|---|---|---|---|---|

| α-CD | 20 | 3.0 | 1.40 | 1.05 | nih.gov |

| β-CD | 15 | 3.0 | 0.86 | 1.02 | nih.gov |

| HP-β-CD | 20 | 3.0 | 2.17 | Not Specified | nih.gov |

| RAMEB | 20 | 3.0 | 2.48 | 1.09 | nih.gov |

Optimization of Buffer Composition, pH, and Temperature

Achieving baseline separation of (S)-Amlodipine and its R-enantiomer requires careful optimization of several electrophoretic parameters. Factorial analysis and experimental design are often employed to systematically evaluate the effects of multiple variables simultaneously. scielo.brscielo.br

Buffer Composition and Concentration : Phosphate buffers are commonly used for amlodipine enantioseparation. scielo.brnih.gov The buffer concentration can influence peak shape and separation selectivity. nih.gov While increasing buffer concentration from 25 mM to 50 mM can slightly improve separation, further increases may have little effect. nih.gov An optimized method using CM-β-CD as a chiral selector utilized a 25 mM phosphate buffer. scielo.brscielo.br

Buffer pH : The pH of the background electrolyte (BGE) is a critical factor as it affects the charge of the analyte and the chiral selector, as well as the electroosmotic flow (EOF). scielo.brresearchgate.net For amlodipine, which has a pKa of 9.10, its charge state changes significantly with pH. scielo.br At acidic pH, it is positively charged. As the pH becomes more alkaline, its effective mobility decreases due to deprotonation. scielo.br Optimal pH is highly dependent on the chosen chiral selector. For neutral CDs like HP-β-CD, lower pH values (e.g., 2.5-5.0) are favorable, whereas for anionic CDs like CM-β-CD, higher pH values (e.g., 7.0-9.0) result in better stereoselective interactions. scielo.brnih.gov One optimized method reported a pH of 9.0, while another reported an optimal pH of 3.0. scielo.brnih.gov

Temperature : Capillary temperature can influence the viscosity of the BGE and the stability of the inclusion complexes between the analyte and the cyclodextrin. Lower temperatures generally lead to better resolution but may increase analysis time. A temperature of 15°C has been identified as optimal in several studies for achieving high resolution. scielo.brnih.govscielo.brnih.gov

A study utilizing factorial analysis identified the optimal conditions for separating amlodipine enantiomers with CM-β-CD as a 25 mM phosphate buffer at pH 9.0, with a 15 mM CM-β-CD concentration, a temperature of 15°C, and an applied voltage of +25 kV. scielo.brscielo.br These conditions achieved a chiral resolution of 2.65 within 5 minutes. scielo.brscielo.br

Enantiomer Migration Order (EMO) Determination

Determining the enantiomer migration order (EMO) is essential for correctly identifying and quantifying each enantiomer. The most common experimental method for EMO determination is to spike the racemic sample with a pure standard of one of the enantiomers, such as (S)-Amlodipine. scielo.brscielo.br The peak that increases in area corresponds to that enantiomer.

The EMO is not fixed and can be influenced by the type of chiral selector and the electrophoretic conditions.

When using Carboxymethyl-β-CD (CM-β-CD) at pH 9.0, the first peak to migrate was identified as (S)-Amlodipine, followed by (R)-Amlodipine. scielo.brscielo.br

Conversely, when using randomly methylated β-CD (RAMEB) at pH 3.0, the migration order was reversed, with (R)-Amlodipine migrating first, followed by (S)-Amlodipine. nih.govnih.gov This indicates a stronger interaction between (S)-Amlodipine and the RAMEB selector, which slows its movement toward the detector. nih.gov

In addition to experimental methods, computational studies using techniques like density functional theory (DFT) can predict the EMO. nih.govacs.org By calculating the interaction energies (ΔE) and Gibbs free energy (ΔG) of the diastereomeric complexes formed between each enantiomer and the chiral selector, the more stable complex can be identified. nih.govacs.org The enantiomer that forms the more stable complex typically has a longer migration time. nih.govacs.org For instance, theoretical analysis showed that the (S)-Amlodipine/CM-β-CD complex was energetically superior to the (R)-Amlodipine/CM-β-CD complex, which corresponds to the experimentally observed longer migration time for the S-enantiomer under certain conditions. nih.govacs.org

Detection and Quantification of Chiral Impurities

The quality, safety, and efficacy of (S)-Amlodipine depend on its enantiomeric purity. Regulatory agencies require that impurities, including the unwanted enantiomer, be identified, quantified, and controlled.

Separation and Identification of (S)-Amlodipine Chiral Impurities

The primary chiral impurity in (S)-Amlodipine is its optical antipode, (R)-Amlodipine. However, other chiral impurities can also be present, arising from the synthesis or degradation of the drug substance. Analytical methods must be capable of separating the main component from all potential chiral impurities.

A study utilizing a novel polysaccharide-based chiral stationary phase, cellulose tris(4-chloro-3-methylphenylcarbamate), demonstrated the separation of amlodipine enantiomers and two of its chiral impurities by nano-liquid chromatography (nano-LC) and capillary electrochromatography (CEC). nih.gov While nano-LC could separate the enantiomers of amlodipine and its impurities, it could not resolve all three pairs in a single run. nih.gov Capillary electrochromatography, under the same conditions, provided superior enantioresolution and efficiency, allowing for the simultaneous separation of all three pairs of enantiomers. nih.gov

Forced degradation studies are also performed to identify potential impurities that may form under stress conditions (e.g., acidic, basic, oxidative). One such study on Amlodipine Besylate under acidic conditions led to the formation of a novel degradation product, which was subsequently isolated and characterized. nih.gov

Method Validation for Enantiomeric Purity Determination (e.g., ICH Guidelines)

Analytical methods developed for determining the enantiomeric purity of (S)-Amlodipine must be validated according to International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. ijcrt.orgresearchgate.net Validation involves demonstrating the method's specificity, linearity, range, accuracy, precision, and robustness.

A typical validation for an enantioselective HPLC or CE method would include:

Specificity : The ability of the method to separate the (S)-enantiomer from the (R)-enantiomer and any other potential impurities without interference.

Linearity : Establishing a linear relationship between the concentration of the (R)-enantiomer and the analytical response over a specified range.

Limit of Detection (LOD) and Limit of Quantification (LOQ) : Determining the lowest concentration of the (R)-enantiomer that can be reliably detected and quantified. The LOQ for the R-enantiomer is often required to be around 0.05%. researchgate.net

Accuracy : Assessing the agreement between the measured amount of the (R)-enantiomer and its true value.

Precision : Evaluating the repeatability (intra-day) and intermediate precision (inter-day) of the results.

The table below presents validation parameters from a developed RP-HPLC method for the chiral separation of amlodipine.

Table 2: Validation Parameters for Chiral Purity Determination of Amlodipine

| Parameter | (R)-Amlodipine | (S)-Amlodipine | Reference |

|---|---|---|---|

| Linearity Range (µg/ml) | 1.0 – 5.0 | 1.0 – 5.0 | researchgate.net |

| Correlation Coefficient (R²) | 0.998 | 0.999 | researchgate.net |

| LOD | 1.69 ng/ml | 1.57 ng/mL | researchgate.net |

Spectroscopic Techniques for Impurity Characterization (e.g., LC-HRMS, NMR, FTIR)

Once an impurity is detected and separated, its chemical structure must be elucidated. A combination of spectroscopic techniques is typically employed for this purpose.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) : This technique is invaluable for determining the molecular weight and elemental composition of an impurity. nih.govnih.gov Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in elucidating the structure of the molecule. researchgate.net In one study, an unknown impurity of amlodipine maleate was detected and its mass was identified using LC-MS. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR (including 1H NMR, 13C NMR, and 2D-NMR techniques like COSY and HSQC) is one of the most powerful tools for unambiguous structure determination. nih.govnih.govresearchgate.net After an impurity is isolated, often using preparative HPLC, its complete chemical structure can be determined by analyzing its NMR spectra. nih.govresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR provides information about the functional groups present in a molecule. nih.govnih.govresearchgate.net This data complements information from MS and NMR to confirm the proposed structure of an impurity. nih.govresearchgate.net

In one case, forced degradation of Amlodipine Besylate in acidic conditions produced an unknown impurity. nih.gov After isolation by preparative HPLC, its structure was elucidated using high-resolution MS, multidimensional NMR, and FTIR, and was ultimately confirmed by single-crystal X-ray crystallography. nih.gov Similarly, another study identified a new impurity in amlodipine maleate during stability testing and characterized it using MS, NMR, and IR spectra. researchgate.net

Table of Compounds

| Compound Name |

|---|

| (S)-Amlodipine Maleate |

| (R)-Amlodipine |

| α-Cyclodextrin (α-CD) |

| β-Cyclodextrin (β-CD) |

| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) |

| Carboxymethyl-β-Cyclodextrin (CM-β-CD) |

| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) |

| Randomly Methylated β-Cyclodextrin (RAMEB) |

| Amlodipine Besylate |

| Verapamil (VER) |

| Mesityl Oxide |

| Polybrene (PB) |

| Cellulose tris(4-chloro-3-methylphenylcarbamate) |

| Cellulose tris(3-chloro-4-methylphenylcarbamate) |

| Formic Acid |

| Acetonitrile |

| Triethylamine |

| Acetic Acid |

| Sodium Dihydrogen Phosphate |

| Sodium Hydroxide |

| Phosphoric Acid |

| Methanol |

| Glycine (B1666218) |

| Hydroxyethylcellulose (HEC) |

| Maltodextrin (MD) |

| o,o-di-p-toluoyl-D-tartrate |

| Tartaric Acid |

| Dimethylformamide (DMF) |

| Dimethyl Sulfoxide (B87167) (DMSO) |

| 2-chlorobenzaldehyde |

| Methyl Acetoacetate |

| 2-propanol |

| Ethyl-6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-benzo[b] scielo.bringentaconnect.comoxazine-5-carboxylate |

| 5-ethyl-7-methyl-6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5, 7-dicarboxylate |

Computational Studies and Molecular Modeling of S Amlodipine

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For (S)-Amlodipine, docking simulations are crucial for understanding its interaction with voltage-gated L-type calcium channels, the primary target for its therapeutic action.

Molecular docking studies have been instrumental in defining the binding mode of (S)-Amlodipine to various calcium channel structures. The crystallographic structure of the bacterial voltage-gated calcium channel (CavAb) in complex with amlodipine (B1666008) (PDB ID: 5KMD) reveals critical details about its binding site. Amlodipine binds to a receptor site located on the external, lipid-facing surface of the channel's pore module, specifically at the interface between two subunits. This allosteric binding induces an asymmetrical conformation in the channel's selectivity filter, which physically blocks the passage of calcium ions.

Simulations using this and other relevant protein structures, such as Cav1.2 and calmodulin-dependent protein kinase II (CaMKKII) (PDB ID: 6M7H), have further detailed the specific interactions. rsc.orgnih.govnih.gov These studies show that the dihydropyridine (B1217469) (DHP) core of amlodipine establishes crucial hydrophobic contacts, while the substituted phenyl ring and the ester groups engage in additional interactions, including potential hydrogen bonds, which anchor the molecule in the binding pocket. researchgate.net For instance, docking into a homology model of the rat Cav1.2 channel has highlighted a hydrogen bond with a tyrosine residue (TYR1489) as a key interaction. researchgate.net The amino group on the side chain of (S)-Amlodipine may also form interactions with hydrophilic residues near the channel pore, contributing to its binding profile. nih.gov

| Target Protein (PDB ID) | Key Interacting Residues/Regions | Interaction Type |

|---|---|---|

| CavAb (5KMD) | Pore module subunit interface | Allosteric, Hydrophobic |

| Cav1.2 (homology model) | TYR1489, CYS1492 | Hydrogen Bonding, Hydrophobic |

| CaMKKII (6M7H) | Binding pocket residues | Hydrophobic, van der Waals |

| CavAb (5KLB, 5KLS) | General binding pocket | Hydrophobic |

The therapeutic efficacy of (S)-Amlodipine is directly related to its high binding affinity for L-type calcium channels. Computational studies estimate this affinity by calculating the binding energy, typically expressed in kcal/mol. A more negative value indicates a stronger, more stable interaction. Docking simulations have reported binding energies for amlodipine in the range of -5.1 to -7.2 kcal/mol for targets like 6M7H and CavAb channels. nih.govjapsonline.com

These computational predictions are supported by experimental binding assays. Saturation binding studies using the active S-enantiomer, (-)-Amlodipine, on rat cardiac membranes revealed a high-affinity binding site with a dissociation constant (K D) of 1.64 nM. nih.gov Other studies have reported inhibition constant (K i) and half-maximal inhibitory concentration (IC50) values in the low nanomolar to micromolar range, confirming a potent interaction. Specifically, amlodipine demonstrates a K i of 2 nM against rat L-type calcium channels and an IC50 of approximately 60 nM for the Cav1.2 channel. daneshyari.com It is well-established that the (S)-enantiomer possesses a significantly higher affinity for the calcium channel receptor, estimated to be up to 1000 times greater than that of the (R)-enantiomer.

| Parameter | Value | Target/System | Method |

|---|---|---|---|

| Binding Energy | -5.1 kcal/mol | CaMKKII (6M7H) | Molecular Docking |

| Binding Energy | -7.2 kcal/mol | CavAb | Molecular Docking |

| K D (Dissociation Constant) | 1.64 nM | Rat Cardiac Membranes | Radioligand Binding Assay |

| K i (Inhibition Constant) | 2 nM | Rat L-type Ca2+ Channel | Binding Assay |

| IC50 | 57-60 nM | Cav1.2 Channel | Electrophysiology |

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For 1,4-dihydropyridine-type calcium channel blockers like (S)-Amlodipine, computational studies help to define the key pharmacophoric features responsible for their activity. rsc.org

The essential components of the dihydropyridine pharmacophore include:

The 1,4-Dihydropyridine (B1200194) Ring: This central scaffold is critical for activity and serves as the anchor for other functional groups.

A Substituted Phenyl Ring at the C4 Position: This group is essential for potent antagonist activity. Its orientation relative to the DHP ring is a key determinant of binding.

Ester Groups at the C3 and C5 Positions: These groups are involved in hydrogen bonding and other interactions within the receptor site, contributing significantly to binding affinity.

A Basic Side Chain: The charged amino group on the side chain of (S)-Amlodipine contributes to its unique binding properties and long duration of action. nih.gov

Molecular docking and structure-activity relationship (SAR) studies confirm that these features correctly position the molecule within the binding site to facilitate the allosteric modulation that blocks channel activity. nih.gov

Quantum Chemical Analysis and Spectroscopic Correlations

Quantum chemical methods are used to study the electronic structure and properties of molecules with high accuracy. These approaches provide fundamental insights into the molecule's stability, reactivity, and charge distribution, which are vital for its biological function.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For (S)-Amlodipine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. irjweb.com These calculations help to understand the distribution of electron density and identify the most reactive parts of the molecule, which is crucial for its interaction with the calcium channel receptor. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in the charge transfer that occurs during the formation of a ligand-receptor complex. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comscirp.org A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating that it can more readily participate in charge transfer interactions within the biological target. nih.gov For (S)-Amlodipine, HOMO-LUMO analysis reveals that the electron density of the HOMO is primarily localized on the electron-rich dihydropyridine ring, while the LUMO is distributed across the ring system and its substituents. This distribution facilitates the intramolecular charge transfer that is believed to be essential for the biological activity of the molecule. scirp.org

Density Functional Theory (DFT) Calculations for Electronic Properties

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map illustrates the charge distribution of a molecule in three-dimensional space, providing a guide to its reactivity and intermolecular interactions. researchgate.netsemanticscholar.org Different colors on the MEP surface represent varying electrostatic potential values; typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue denotes regions of low electron density (positive potential), indicating sites for nucleophilic attack. uni-muenchen.de

For amlodipine, quantum computational investigations using Density Functional Theory (DFT) have been employed to generate MEP maps. nih.gov These analyses help in identifying the electrophilic and nucleophilic centers within the molecule. researchgate.net The regions with negative potential, shown in red, are primarily located around the oxygen atoms of the ester groups and the nitrogen atom in the dihydropyridine ring, highlighting these as the primary sites for electrophilic interactions. Conversely, the hydrogen atoms of the amino group and the aromatic rings exhibit a positive potential (blue regions), marking them as likely sites for nucleophilic interactions. researchgate.net This information is crucial for understanding how (S)-Amlodipine interacts with its biological receptor, as it pinpoints the specific atomic sites likely to engage in hydrogen bonding and other electrostatic interactions. researchgate.net

| Region on (S)-Amlodipine | Electrostatic Potential | Predicted Interaction Type |

| Oxygen atoms (ester groups) | Negative (Red) | Electrophilic Attack / Hydrogen Bond Acceptor |

| Nitrogen atom (dihydropyridine ring) | Negative (Red) | Electrophilic Attack / Hydrogen Bond Acceptor |

| Hydrogen atoms (amino group) | Positive (Blue) | Nucleophilic Attack / Hydrogen Bond Donor |

| Aromatic ring hydrogens | Positive (Blue) | Nucleophilic Attack |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions within a molecule. It provides a detailed understanding of charge transfer, hyperconjugative interactions, and the delocalization of electron density. researchgate.net For amlodipine, NBO analysis, often performed using DFT calculations, helps to elucidate the stability of the molecule arising from these electronic interactions. nih.gov

| NBO Interaction Type | Description | Significance for (S)-Amlodipine |

| Hyperconjugation | Delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. | Contributes to the conformational stability of the dihydropyridine ring and substituent groups. |

| Charge Transfer | Movement of electron density from one part of the molecule to another, or between interacting molecules. | Influences the molecule's biological activity by facilitating charge-based interactions with the receptor. |

| Intermolecular Hydrogen Bonding | Interaction between a hydrogen atom donor (e.g., -NH2 group) and a lone pair acceptor (e.g., oxygen on the receptor). | Key determinant of binding affinity and specificity to the calcium channel. |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools that combine the accuracy of quantum mechanics (QM) with the speed of molecular mechanics (MM). nih.govnih.gov This approach allows for the study of large biological systems, such as a drug molecule bound to its protein target, which would be computationally prohibitive to model entirely with QM. bohrium.comcecam.org

In a QM/MM simulation of the (S)-Amlodipine-receptor complex, the region of primary interest, typically the ligand and the key amino acid residues in the binding site, is treated with a high-level QM method. researchgate.net The remainder of the protein and the surrounding solvent are modeled using a classical MM force field. nih.gov This partitioning allows for an accurate description of the electronic effects involved in the binding interaction, such as charge transfer and polarization, while efficiently calculating the behavior of the larger protein environment. nih.govresearchgate.net QM/MM approaches are particularly useful for studying chemical reactions, elucidating enzymatic mechanisms, and obtaining accurate calculations of binding energies and structural mechanisms for drug-receptor complexes. nih.govbohrium.com The application of QM/MM simulations can provide detailed insights into the electronic nature of the interactions stabilizing (S)-Amlodipine within the L-type calcium channel binding pocket.

Conformational Energetics and Potential Energy Surfaces

The biological activity of a drug molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their corresponding energies. The potential energy surface (PES) is a multidimensional map that represents the potential energy of a system as a function of its atomic coordinates. longdom.orgwikipedia.orgarxiv.org

For (S)-Amlodipine, computational studies have revealed the existence of two main families of conformers: folded and extended. nih.gov The PES helps to identify the minimum energy conformations (stable states) and the transition states (energy barriers) between them. longdom.org Studies have shown that the dihydropyridine ring in amlodipine typically adopts a boat-like conformation, and the orientation of the substituted phenyl ring is nearly perpendicular to it. researchgate.netresearchgate.net Understanding the conformational energetics is crucial, as the specific conformation adopted by (S)-Amlodipine upon binding to its receptor is the one responsible for its pharmacological effect. The relative energies of different conformers and the barriers to their interconversion can influence the binding kinetics and affinity. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. uzh.ch By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of biomolecules, such as proteins and their complexes with ligands. nih.gov

Stability of Ligand-Protein Complexes

MD simulations are widely used to assess the stability of a ligand bound to its protein target. nih.govnih.gov Once (S)-Amlodipine is docked into the binding site of the L-type calcium channel, an MD simulation can be performed to observe the complex's behavior over a period of nanoseconds or longer. The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. researchgate.net

A stable binding is indicated if the RMSD values for both the protein and the ligand reach a plateau after an initial equilibration period, suggesting that the complex has settled into a stable conformation. researchgate.net If the ligand's RMSD remains low and stable, it implies that it maintains a consistent binding pose within the protein's active site. researchgate.net Conversely, a large and fluctuating RMSD for the ligand could indicate an unstable binding mode, possibly leading to its dissociation from the binding pocket. nih.gov These simulations provide crucial information on the persistence and strength of the predicted binding mode.

Dynamic Behavior of (S)-Amlodipine within Binding Pockets

Beyond assessing stability, MD simulations offer a dynamic picture of the interactions between (S)-Amlodipine and the amino acid residues lining the binding pocket. uzh.chnih.gov These simulations can reveal how the ligand adjusts its conformation within the binding site and how the protein, in turn, may undergo conformational changes to accommodate the ligand (an "induced fit"). uzh.ch

Analysis of the MD trajectory can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. The persistence of these interactions over the course of the simulation can be quantified, highlighting the most important residues for ligand recognition and affinity. nih.gov For example, simulations can show the dynamic formation and breaking of hydrogen bonds between the amino and ester groups of (S)-Amlodipine and specific residues in the calcium channel. This detailed understanding of the dynamic behavior is essential for explaining the molecular basis of (S)-Amlodipine's high affinity and long duration of action. nih.govdntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) and Artificial Neural Networks (ANN)